2-(3,5-Difluorophenyl)quinoline-8-carboxamide
CAS No.: 655222-61-0
Cat. No.: VC15904140
Molecular Formula: C16H10F2N2O
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 655222-61-0 |
|---|---|
| Molecular Formula | C16H10F2N2O |
| Molecular Weight | 284.26 g/mol |
| IUPAC Name | 2-(3,5-difluorophenyl)quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C16H10F2N2O/c17-11-6-10(7-12(18)8-11)14-5-4-9-2-1-3-13(16(19)21)15(9)20-14/h1-8H,(H2,19,21) |
| Standard InChI Key | IMHZRDYGEDYPDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=CC(=C3)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2-(3,5-difluorophenyl)quinoline-8-carboxamide is C₁₆H₁₀F₂N₂O, with a molecular weight of 284.26 g/mol. The quinoline nucleus consists of a bicyclic system fused from a benzene ring and a pyridine ring. At the 2-position, the 3,5-difluorophenyl group introduces electron-withdrawing fluorine atoms, while the 8-carboxamide substituent (-CONH₂) enhances hydrogen-bonding capacity. The IUPAC name 2-(3,5-difluorophenyl)quinoline-8-carboxamide reflects this substitution pattern .
Crystallographic Insights
Although direct crystallographic data for this specific carboxamide derivative is limited, related quinoline-4-carboxylate structures reveal critical conformational trends. For example, ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate exhibits a near-coaxial fusion of quinoline rings (dihedral angle: 2.28°) and a 7.65° inclination between the quinoline system and the difluorophenyl group . The carboxamide’s planar orientation likely facilitates intermolecular hydrogen bonding, analogous to carboxylate derivatives forming C–H···O chains in crystal lattices .
Synthetic Pathways
Pfitzinger Reaction-Based Synthesis
A common route to quinoline-4-carboxylic acid derivatives involves the Pfitzinger reaction, where isatin reacts with ketones in basic conditions. For 2-(3,5-difluorophenyl)quinoline-4-carboxylic acid (a precursor), Bharadwaj et al. (2017) refluxed isatin with 3,5-difluoroacetophenone in ethanol under potassium hydroxide catalysis . Subsequent esterification or amidation yields target derivatives. For the 8-carboxamide variant, post-synthetic modifications likely involve coupling the carboxylic acid intermediate with ammonia or amines .
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate reaction kinetics. El Ashry et al. demonstrated that Pfitzinger reactions under microwave conditions reduce synthesis times from hours to minutes (e.g., 15 minutes for quinoline-4-carboxylic acid derivatives) . This method could streamline the production of 2-(3,5-difluorophenyl)quinoline-8-carboxamide while improving yields .
Table 1: Key Synthetic Steps for Quinoline-8-Carboxamide Derivatives
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Isatin + 3,5-difluoroacetophenone, KOH, ethanol, reflux | Quinoline-4-carboxylic acid | 68% | |
| 2 | Carboxylic acid + SOCl₂, then NH₃ | Quinoline-8-carboxamide | 93% |
Biological Activities and Mechanisms
Anticancer Properties
The carboxamide group may enable enzyme inhibition or DNA intercalation. For instance, quinoline-2-carboxamides exhibit topoisomerase II inhibition, disrupting cancer cell replication . Fluorine atoms further enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors like gefitinib.
Additional Therapeutic Applications
-
Antidiabetic Activity: Quinoline carboxamides modulate peroxisome proliferator-activated receptors (PPARs), implicated in glucose metabolism.
-
Antithrombotic Effects: Structural analogs inhibit platelet aggregation by targeting P2Y₁₂ receptors .
Comparative Analysis with Structural Analogs
Table 2: Comparative Bioactivity of Quinoline Carboxamides
| Compound | Substituents | IC₅₀ (Antimalarial) | IC₅₀ (Anticancer) |
|---|---|---|---|
| 2-(3,5-Difluorophenyl)-8-carboxamide | 2-F₂Ph, 8-CONH₂ | Pending | Pending |
| N-(3,5-Difluorobenzyl)-2-carboxamide | 2-CONHCH₂(3,5-F₂Ph) | 0.8 μM | 12.4 μM |
| Chloroquine | 7-Cl, 4-NEt₂ | 0.016 μM | N/A |
Future Directions and Challenges
Targeted Drug Delivery
Nanoparticle encapsulation could mitigate solubility limitations. For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve the bioavailability of hydrophobic quinolines.
Resistance Mitigation
Structure-activity relationship (SAR) studies should explore modifications at the 4- and 6-positions to overcome parasite or tumor resistance .
Clinical Translation
Phase I trials require rigorous toxicity profiling, particularly assessing fluorine-related hepatotoxicity and renal clearance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume